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Compound of Interest

Compound Name: 4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233

An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-4',4"-
dimethyltriphenylamine

Introduction

4-Formyl-4',4"-dimethyltriphenylamine is a tertiary amine derivative possessing a unique
combination of electron-donating dimethylamino groups and an electron-withdrawing formyl
group. This molecular architecture makes it a compound of significant interest in materials
science, particularly in the development of organic light-emitting diodes (OLEDSs), fluorescent
probes, and dye-sensitized solar cells. The triphenylamine (TPA) core is a well-established
hole-transporting moiety, and the strategic placement of functional groups allows for the fine-
tuning of its electronic and photophysical properties.

As a Senior Application Scientist, the unambiguous structural confirmation and purity
assessment of such a molecule are paramount before its incorporation into advanced materials
or complex chemical syntheses. This guide provides a comprehensive overview of the
expected spectral data for 4-Formyl-4',4"-dimethyltriphenylamine, grounded in fundamental
principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the
rationale behind the expected spectral features and outlining standardized protocols for data
acquisition.

Molecular Structure and Spectroscopic Preview
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To interpret spectral data effectively, one must first understand the molecule's structure and the
distinct chemical environments of its atoms.

Chemical Structure

The structure consists of a central nitrogen atom bonded to three phenyl rings. One ring is
substituted with a formyl group at the para position, while the other two rings each bear a
methyl group, also at the para position.

A diagram illustrating the chemical structure and atom numbering scheme for 4-Formyl-4',4"-
dimethyltriphenylamine.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge
[fontsize=10];

/I Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];

// Phenyl Ring 1 (with Formyl group) C1 [label="C1", pos="-1.5,0.866!", fontcolor="#202124"];
C2 [label="C2", pos="-2.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="-3,0!",
fontcolor="#202124"]; C4 [label="C4", pos="-2.5,-0.866!", fontcolor="#202124"]; C5 [label="C5",
pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1,0!", fontcolor="#202124"]; N -
-C6;C1--C2--C3--C4--C5--Cb--C1;

/Il Formyl Group C_formyl [label="C", pos="-4,-0!", fontcolor="#202124"]; H_formyl [label="H",
pos="-4.5,0.5!", fontcolor="#202124"]; O_formyl [label="0", pos="-4.5,-0.5!",
fontcolor="#202124"]; C3 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [label="="];

// Phenyl Ring 2 (with Methyl group) C7 [label="C7"™, pos="0.75,1.3!", fontcolor="#202124"]; C8
[label="C8", pos="1.25,2.165!", fontcolor="#202124"]; C9 [label="C9", pos="2.25,2.165!",
fontcolor="#202124"]; C10 [label="C10"™, pos="2.75,1.3!", fontcolor="#202124"]; C11
[label="C11™, pos="2.25,0.433!", fontcolor="#202124"]; C12 [label="C12"™, pos="1.25,0.433!",
fontcolor="#202124"]; N -- C12; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

/Il Methyl Group 1 C_methyl1 [label="CHs", pos="3.75,1.3!", fontcolor="#202124"]; C10 --
C_methyl1,;
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// Phenyl Ring 3 (with Methyl group) C13 [label="C7"", pos="0.75,-1.3!", fontcolor="#202124"];
C14 [label="C8"", pos="1.25,-2.165!", fontcolor="#202124"]; C15 [label="C9™",
pos="2.25,-2.165!", fontcolor="#202124"]; C16 [label="C10"", pos="2.75,-1.3!",
fontcolor="#202124"]; C17 [label="C11"", pos="2.25,-0.433!", fontcolor="#202124"]; C18
[label="C12"", pos="1.25,-0.433!", fontcolor="#202124"]; N -- C18; C13 -- C14 -- C15 -- C16 --
C17 -- C18 -- C13;

/I Methyl Group 2 C_methyl2 [label="CHs", pos="3.75,-1.3!", fontcolor="#202124"]; C16 --
C_methyl2; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

'H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons.

e Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Tetramethylsilane (TMS) is typically used as an internal standard

(0 ppm).
 Instrument: A 300 MHz or higher field NMR spectrometer.

e Acquisition: Record the spectrum at room temperature. Standard parameters include a 30-
degree pulse angle and a relaxation delay of 1-2 seconds.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to the
TMS peak.

The *H NMR spectrum is expected to show distinct signals for the aldehyde proton, the
aromatic protons, and the methyl protons.
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Predicted
Chemical Shift

(3, ppm)

Proton
Assignment

Multiplicity

Integration

Rationale

~9.5-9.9

Aldehyde (-CHO)

Singlet (s)

1H

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the adjacent
oxygen and the
magnetic
anisotropy of the
C=0 bond. A
reported value
for this
compound is
9.47 (s)[1].

~76-7.38

Aromatic (ortho
to -CHO)

Doublet (d)

2H

These protons
are deshielded
by the electron-
withdrawing
effect of the

formyl group.

~7.0-73

Aromatic (ortho
to -N)

Multiplet (m)

10H

Protons on the
phenyl rings are
in a complex
region,
influenced by
both the central
nitrogen and the
para-
substituents.

~23-24

Methyl (-CHs)

Singlet (s)

6H

The two methyl
groups are

chemically
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equivalent and
appear as a
single, sharp
peak in the

aliphatic region.

3C NMR Spectral Data

The 3C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

o Sample Preparation: Use the same sample prepared for *H NMR, though a higher
concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable
time.

e Instrument: A 75 MHz or higher field NMR spectrometer.

e Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of
singlets. A larger number of scans is required compared to *H NMR.

e Processing: Standard Fourier transformation, phasing, and baseline correction.

Key signals will correspond to the aldehyde carbonyl, the various aromatic carbons, and the
methyl carbons.
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Predicted Chemical Shift (9,

Carbon Assignment Rationale
ppm)

The carbonyl carbon is
significantly deshielded and

~190 - 193 Aldehyde Carbonyl (C=0) appears far downfield, a
characteristic feature for
aldehydes]2].

The carbon directly attached to
) ) the nitrogen on the formyl-
~150 - 155 Aromatic C (C-N, formyl ring) ) o
substituted ring is expected to

be downfield.

) ] Carbons attached to the
~145 - 150 Aromatic C (C-N, methyl rings) ]
central nitrogen.

) Carbons bearing the methyl
~135- 140 Aromatic C (C-CHs)
groups.

. Aromatic carbons adjacent to
~130 - 133 Aromatic C (ortho to -CHO)
the formyl group.

) ) Remaining aromatic carbons
~120-130 Aromatic C (unsubstituted) ) ]
appear in the typical range.

The aliphatic methyl carbons

will appear far upfield,
~20-22 Methyl (-CHs) consistent with sp3 hybridized

carbons attached to an

aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
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 Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm~1). A
background scan is performed first.

e Processing: The resulting spectrum is typically plotted as percent transmittance versus
wavenumber (cm™?).

The IR spectrum will be dominated by vibrations from the aldehyde and the aromatic rings.
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Predicted
Wavenumber (cm~?)

Vibrational Mode

Intensity

Rationale

~2820 and ~2720

C-H Stretch
(Aldehyde)

Medium/Weak

These two bands,
known as Fermi
doublets, are
characteristic of the C-
H stretch in an

aldehyde group.

~1700 - 1680

C=0 Stretch
(Aldehyde)

Strong, Sharp

The carbonyl stretch
is one of the most
intense and
recognizable peaks in
an IR spectrum due to
the large change in
dipole moment during
vibration[2][3].
Conjugation with the
aromatic ring slightly
lowers the frequency
from a typical aliphatic

aldehyde.

~1600 and ~1480

C=C Stretch

(Aromatic)

Medium

These absorptions are
characteristic of the

carbon-carbon double
bond stretching within

the aromatic rings.

~1320

C-N Stretch (Aryl

Amine)

Medium

The stretching
vibration of the
carbon-nitrogen bond
of the triphenylamine

core.

~820

C-H Bend (Para-
disubstituted)

Strong

This strong out-of-
plane bending
vibration is highly

characteristic of 1,4-
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disubstituted (para)

aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

o Sample Introduction: The sample is introduced into the instrument, often dissolved in a
suitable solvent (e.g., methanol or acetonitrile) for Electrospray lonization (ESI) or as a solid
for Electron lonization (El).

 lonization: The sample is ionized (e.g., by electron impact or protonation).

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z, generating a
mass spectrum.

The molecular formula of 4-Formyl-4',4"-dimethyltriphenylamine is C21H19NO, giving it a
monoisotopic mass of approximately 301.15 Da.

e Molecular lon (M*): The mass spectrum should show a prominent molecular ion peak (or
[M+H]* in ESI) at m/z = 301.

o Key Fragments: The molecule is expected to fragment in a predictable manner. The most
likely initial fragmentations involve the loss of the weakest bonds or stable neutral molecules.

o Loss of the formyl radical (¢*CHO): A significant peak would be expected at m/z = 272,
corresponding to the [M - 29]* ion.

o Loss of a methyl radical (*CHs): A peak at m/z = 286, corresponding to the [M - 15]* ion, is
also plausible.

A diagram illustrating a predicted primary fragmentation pathway for 4-Formyl-4',4"-
dimethyltriphenylamine under electron ionization.
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digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=Dbox, style=rounded,
fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge
[fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="[C21H19NO]*\nm/z = 301\n(Molecular lon)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; fragl [label="[C20H1oN]*\nm/z = 272", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; frag2 [label="[C20H16NO]*\nm/z = 286", fillcolor="#FBBC05",
fontcolor="#202124"];

parent -> fragl [label="- «CHO (29 Da)"]; parent -> frag2 [label="- «CHs (15 Da)"]; }

Conclusion

The comprehensive spectral analysis of 4-Formyl-4',4"-dimethyltriphenylamine provides a self-
validating system for its structural confirmation. The *H NMR spectrum is defined by a
characteristic downfield aldehyde singlet around & 9.47 ppm[1]. The 13C NMR spectrum is
anchored by the carbonyl carbon peak near & 190 ppm. IR spectroscopy confirms the key
functional groups with a strong C=0 stretch around 1700 cm~! and characteristic aldehyde C-H
stretches. Finally, mass spectrometry verifies the molecular weight with a molecular ion peak at
m/z = 301 and shows predictable fragmentation patterns. Together, these techniques provide
an unambiguous fingerprint, ensuring the identity and purity of the material for researchers and
drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [4-Formyl-4',4"-dimethyltriphenylamine spectral data
(NMR, IR, Mass)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581233#4-formyl-4-4-dimethyltriphenylamine-
spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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